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(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
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Overview
Description
(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that features a fluorinated benzyl group attached to a pyrrolidine ring, with an amine group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:
Formation of the Fluorinated Benzyl Intermediate: The fluorinated benzyl group can be synthesized using the Baltz-Schiemann reaction, which involves the conversion of 3-nitropyridines to 3-fluoropyridines.
Coupling with Pyrrolidine: The fluorinated benzyl intermediate is then coupled with pyrrolidine under reductive amination conditions. This step often requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-benzyl)-piperidine hydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(3-Fluoro-benzyl)-morpholine hydrochloride: Contains a morpholine ring, offering different chemical and biological properties.
(3-Fluoro-benzyl)-azetidine hydrochloride: Features an azetidine ring, which may influence its reactivity and applications.
Uniqueness
(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is unique due to its specific combination of a fluorinated benzyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(3-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, also known as 1-(3-fluorobenzyloxy)pyrrolidin-3-ylamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. The chemical structure is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve:
- Receptor Modulation : Acting as an agonist or antagonist on neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, a series of compounds derived from pyrrolidine exhibited varying degrees of cytotoxicity against cancer cell lines such as HCT 116 and MDA-MB231. One compound demonstrated an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line, indicating significant anticancer potential .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
8b | MDA-MB231 | 42.5 |
8o | HCT 116 | 64.3 |
8n | Mia-PaCa2 | 68.4 |
Antimicrobial Activity
Pyrrolidine derivatives have also shown promising antimicrobial activity. In vitro tests indicated that certain derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals that the presence of the fluorobenzyl group enhances the biological activity of this compound compared to derivatives lacking this substituent.
Compound Type | Biological Activity |
---|---|
Pyrrolidine without fluorine | Lower activity |
Pyrrolidine with halogen substituents | Enhanced activity |
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11;/h1-3,6,11,13-14H,4-5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJRKNWJXTZAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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